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Compound of Interest

Compound Name: 3-Methylbenzylamine

Cat. No.: B090883

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Methylbenzylamine (CAS No: 100-81-2), a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals. This document presents a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
valuable insights for compound identification, structural elucidation, and quality control.

Chemical Structure and Properties

3-Methylbenzylamine is an organic compound with the chemical formula CsH11N. Its structure
consists of a benzylamine core with a methyl group substituted at the meta-position of the

benzene ring.
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Property Value

Molecular Formula CsH11N

Molecular Weight 121.18 g/mol

CAS Number 100-81-2
Appearance Colorless liquid
Boiling Point 202-205 °C

Density 0.966 g/mL at 25 °C
SMILES Cclccec(CN)cl

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for 3-
Methylbenzylamine, presented in tabular format for clarity and ease of comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule. The data presented below was acquired in deuterated chloroform
(CDCIs) at a frequency of 399.65 MHz.[1]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons (H-
7.18-7.01 m 4H
2, H-4, H-5, H-6)
Methylene protons (-
3.76 s 2H Y P (
CHz-)
2.32 s 3H Methyl protons (-CHs)
1.39 s 2H Amine protons (-NHz)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The 3C NMR spectrum provides information about the carbon framework of the molecule. The

data presented below was acquired in deuterated chloroform (CDCIs).

Chemical Shift (6) ppm

Assignment

143.6 Aromatic C (C-1)
137.9 Aromatic C (C-3)
128.3 Aromatic CH

127.8 Aromatic CH

127.1 Aromatic CH

124.2 Aromatic CH

46.4 Methylene C (-CHz-)
21.4 Methyl C (-CHs)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their

characteristic vibrational frequencies. The following table lists the significant absorption bands

for 3-Methylbenzylamine.

Wavenumber (cm—?) Intensity Assignment

3360 - 3280 Medium, broad N-H stretching (primary amine)
3030 Medium Aromatic C-H stretching

2920, 2850 Medium Aliphatic C-H stretching

1605, 1590, 1490 Medium to strong

Aromatic C=C stretching

1465 Medium

CH:z bending

880 - 770 Strong

Aromatic C-H out-of-plane

bending
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data below was obtained using Electron lonization (El).[1]

m/z Relative Intensity (%) Assighment

121 36.4 [M]* (Molecular ion)
120 88.0 [M-H]*

106 57.6 [M-NHz]*

104 100.0 [M-NHs]*

91 42.9 [C7H7]* (Tropylium ion)
77 29.8 [CeHs]* (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 3-Methylbenzylamine (5-10 mg for *H NMR, 20-50 mg for
13C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube.

o Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a proton
frequency of 400 MHz. For *H NMR, a sufficient number of scans are acquired to obtain a
good signal-to-noise ratio. For 133C NMR, a larger number of scans is typically required due to
the lower natural abundance of the 13C isotope.

o Data Processing: The raw data is Fourier transformed, phase corrected, and baseline
corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat 3-Methylbenzylamine is prepared between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder is first recorded. The
sample is then placed in the beam path, and the sample spectrum is acquired. The
instrument is typically purged with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum and is typically plotted as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: A small amount of 3-Methylbenzylamine is introduced into the mass
spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

« lonization: The sample is ionized using electron ionization (El) with a standard electron
energy of 70 eV.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: The abundance of each ion is measured by a detector, and the data is plotted as
a mass spectrum showing relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 3-Methylbenzylamine.
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Caption: Workflow of Spectroscopic Analysis for 3-Methylbenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylbenzylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090883#spectroscopic-data-of-3-methylbenzylamine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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